Product packaging for 3-(P-Tolyl)indolin-2-one(Cat. No.:)

3-(P-Tolyl)indolin-2-one

Cat. No.: B13920407
M. Wt: 223.27 g/mol
InChI Key: MPBGHXZRLFEUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(P-Tolyl)indolin-2-one is a high-purity research chemical belonging to the 3-alkylidene-2-indolone structural class, a scaffold recognized for its significant potential in medicinal chemistry and antimicrobial discovery. This compound serves as a key intermediate for researchers developing novel therapeutic agents, particularly against antibiotic-resistant bacteria. The indolin-2-one core is a privileged structure in numerous bioactive molecules and natural products. Recent studies highlight that structurally similar 3-alkylidene-2-indolone derivatives exhibit potent antibacterial activity against challenging Gram-positive strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL . Beyond antimicrobial applications, this scaffold is also investigated for other biological activities. Research on analogous 3,3-diaryloxindole compounds has identified them as a novel class of α-glucosidase inhibitors, suggesting potential for managing type 2 diabetes . Additionally, various 3-substituted indolin-2-one derivatives are under evaluation for cytotoxic activity against human cancer cell lines, underscoring the versatility of this chemotype in drug discovery . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO B13920407 3-(P-Tolyl)indolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

3-(4-methylphenyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H13NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(14)17/h2-9,14H,1H3,(H,16,17)

InChI Key

MPBGHXZRLFEUGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3NC2=O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for 3 P Tolyl Indolin 2 One and Its Analogues

Modern Approaches to Indolin-2-one Core Synthesis

The construction of the 3-substituted indolin-2-one framework has evolved significantly, with modern methods offering improvements in efficiency, selectivity, and substrate scope over classical approaches. These methodologies are crucial for accessing complex molecules like 3-(p-tolyl)indolin-2-one.

Catalyst-Mediated Annulation Reactions

Catalyst-mediated annulation reactions have emerged as a powerful tool for the construction of the indolin-2-one core. These reactions often involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single, highly controlled process.

A notable example is the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione (B196179) to synthesize 4-hydroxy-3-arylindolin-2-ones. acs.org In a specific application of this methodology, β-nitro-4-methylstyrene was reacted with 1,3-cyclohexanedione to afford 4-hydroxy-3-(p-tolyl)indolin-2-one. acs.org This transformation proceeds through a sequence involving a Michael addition, in-situ generation of a hydroxamic acid, followed by dehydration and isomerization to yield the final indolin-2-one product. acs.org The reaction conditions were optimized, identifying phosphoric acid as a superior promoter compared to other Lewis or Brønsted acids. acs.org

The optimal conditions for this (3+2) annulation were determined to be the treatment of β-nitro-4-methylstyrene with 2.0 equivalents of 1,3-cyclohexanedione in the presence of 3.0 equivalents of H₃PO₄ in DMSO at 60 °C. acs.org This method provides a practical route to 4-hydroxy-3-(p-tolyl)indolin-2-one, a key analogue. acs.org

Reactant 1Reactant 2Catalyst/PromoterSolventTemperature (°C)ProductYield (%)
β-Nitro-4-methylstyrene1,3-CyclohexanedioneH₃PO₄ (3.0 equiv)DMSO604-Hydroxy-3-(p-tolyl)indolin-2-one43

Table 1: Phosphoric Acid-Mediated Synthesis of a this compound Analogue. acs.org

Another modern approach involves palladium(II)/Lewis acid-cocatalyzed cyclocarbonylation of (2-aminoaryl)(aryl)methanols. This method provides direct access to 3-aryl-indolin-2-ones, with water as the only byproduct, under mild carbon monoxide pressure. acs.org While a specific example for the p-tolyl derivative was part of a broader substrate scope, the methodology is highly applicable. For instance, substrates with electron-donating methyl groups on the aryl ring were shown to be converted smoothly into the desired 3-arylindolin-2-one products in good yields. acs.org

Cycloaddition Reactions (e.g., Staudinger Cycloaddition)

Cycloaddition reactions, particularly the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine, are a cornerstone for the synthesis of β-lactams. This methodology has been ingeniously applied to create spirocyclic oxindoles, where the β-lactam ring is fused to the C3 position of the indolin-2-one core.

The synthesis of spirooxindolo-β-lactams often starts with the preparation of an isatin-derived imine. For the synthesis of analogues of this compound, a key intermediate is 3-(p-tolylimino)indolin-2-one. This imine is readily synthesized by the reaction of isatin (B1672199) with p-toluidine (B81030). acs.org

This imine can then undergo a Staudinger cycloaddition with a ketene, generated in situ from an appropriate carboxylic acid derivative. For example, the reaction of 3-(p-tolylimino)indolin-2-one with a ketene derived from 2-(4-chlorophenyl)acetic acid yields (2R,3S)-3-(4-chlorophenyl)-1'-(p-tolyl)spiro[azetidine-2,3'-indoline]-2',4-dione. acs.org This demonstrates the utility of the Staudinger reaction in constructing complex scaffolds based on the 3-arylimino-indolin-2-one core. A one-pot method has been developed using TsCl as an activating co-reagent for ketene generation, which leads to a cis-diastereoselective formation of the β-lactam ring. researchgate.net

ImineAcetic Acid DerivativeActivating AgentProduct
3-(p-Tolylimino)indolin-2-one2-(4-Chlorophenyl)acetic acidTsCl(2R,3S)-3-(4-Chlorophenyl)-1'-(p-tolyl)spiro[azetidine-2,3'-indoline]-2',4-dione
3-(p-Tolylimino)indolin-2-one2-(4-Bromophenyl)acetic acidTsCl(2R,3S)-3-(4-Bromophenyl)-1'-(p-tolyl)spiro[azetidine-2,3'-indoline]-2',4-dione
3-(p-Tolylimino)indolin-2-one2-(3,4-Difluorophenyl)acetic acidTsCl(2R,3S)-3-(3,4-Difluorophenyl)-1'-(p-tolyl)spiro[azetidine-2,3'-indoline]-2',4-dione

Table 2: Synthesis of Spirooxindolo-β-lactams from 3-(p-Tolylimino)indolin-2-one via Staudinger Cycloaddition. acs.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing energy consumption.

A specific example leading to a complex derivative of this compound is the synthesis of 5-(4-nitrobenzoyl)-2'-oxo-3-(p-tolyl)spiro[cyclopenta[e] acs.orgbeilstein-journals.orgmdpi.comtriazine-7,3'-indoline]-6,6(5H)-dicarbonitrile. chemrevlett.com This intricate molecule was synthesized via a one-pot reaction involving isatin, malononitrile, ammonium (B1175870) acetate, and an ethyl 2,4-dioxo-4-arylbutanoate derivative, catalyzed by Ag/Fe₃O₄/SiO₂@MWCNTs magnetic nanocatalysts in water. chemrevlett.com The p-tolyl group is incorporated into the final structure, demonstrating the power of MCRs to build molecular complexity around the core 3-substituted indolin-2-one motif. The reaction to produce a similar p-tolyl containing compound, 5-(4-nitrobenzoyl)-2'-oxo-3-(p-tolyl)spiro[cyclopenta[e] acs.orgbeilstein-journals.orgmdpi.comtriazine-7,3'-indoline]-6,6(5H)-dicarbonitrile, resulted in an 83% yield. chemrevlett.com

Reductive Coupling Strategies for 3-Substituted Indolin-2-ones

Reductive coupling strategies offer a direct method for the synthesis of 3-substituted-3-hydroxyoxindoles, which can be precursors to 3-substituted indolin-2-ones. These methods typically involve the coupling of an isatin with a suitable coupling partner in the presence of a reducing agent.

While direct reductive coupling to form this compound is less commonly reported, methods for the synthesis of 3-substituted-3-hydroxyoxindoles are well-established and applicable. For instance, the reductive coupling of N-substituted isatins with activated alkenes can be achieved using systems like zinc/ammonia. google.com This approach provides 3-hydroxy-3-alkyl-substituted oxindoles. Conceptually, a related reductive strategy could involve the coupling of an isatin with a p-tolyl organometallic reagent, followed by reduction of the C3-hydroxyl group to furnish this compound.

Green Chemistry Protocols in Indolin-2-one Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of valuable chemical compounds. For indolin-2-one synthesis, this often involves the use of solvent-free conditions, safer catalysts, and energy-efficient methods.

Solvent-Free and Grinding Techniques

Solvent-free synthesis, particularly using grinding or mechanochemical methods, represents a significant advancement in green chemistry. acs.org These techniques can lead to higher yields, shorter reaction times, and reduced environmental impact by eliminating the need for volatile and often toxic organic solvents.

Grindstone chemistry has been successfully employed for the one-pot, four-component synthesis of complex spiro[acridine-9,2'-indoline]-1,3,8-trione derivatives. mdpi.com In a relevant example, isatin, 1,3-cyclohexanedione, and p-toluidine were ground together with a catalytic amount of p-toluenesulfonic acid (p-TSA) to produce 10-(p-tolyl)-3,4,6,7-tetrahydro-1H-spiro[acridine-9,3'-indoline]-1,2',8(2H,5H,10H)-trione. mdpi.com This solvent-free cyclocondensation reaction highlights the utility of grinding for constructing complex molecules derived from precursors related to this compound. mdpi.comsemanticscholar.org

Similarly, the synthesis of 3,3-di(indolyl)indolin-2-ones has been achieved efficiently using grinding methods with catalysts like HNO₃@nano SiO₂. researchgate.netnih.gov These solvent-free approaches demonstrate the potential for applying mechanochemistry to a variety of reactions for synthesizing indolin-2-one derivatives, including potentially the direct synthesis of this compound from appropriate precursors.

"On Water" Catalysis and Aqueous Medium Reactions

The use of water as a reaction medium in organic synthesis represents a significant advancement in green chemistry. For the synthesis of this compound and its analogues, "on water" catalysis and reactions in aqueous media have proven to be effective and environmentally benign strategies. sjp.ac.lkrsc.org These methods often result in accelerated reaction rates and selectivities that are not achievable in conventional organic solvents. rsc.org

A notable development is the catalyst-free Henry reaction of isatins with nitromethane (B149229) "on water" to produce 3-hydroxy-3-nitromethylindolin-2-ones in excellent yields. rsc.orgresearchgate.net This method is advantageous due to its mild, catalyst-free conditions and the potential for large-scale application. rsc.org Similarly, the synthesis of 3-indolyl-3-hydroxy oxindoles has been efficiently achieved in an aqueous medium using Triton B as a catalyst, offering rapid reaction times. tandfonline.com The use of water as a solvent has also been explored for the synthesis of spiro cyclopropyl (B3062369) oxindoles via a Michael Initiated Ring Closure (MIRC) strategy. sciforum.net Furthermore, an eco-friendly aldol (B89426) reaction in aqueous media has been established for the synthesis of 1,3-indandione (B147059) ring-fused 3-oxindoles, which feature two contiguous quaternary stereocenters. rsc.org

Below is a table summarizing key research findings on the synthesis of indolin-2-one derivatives in aqueous media.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeKey Advantages
Henry ReactionIsatins, NitromethaneCatalyst-free, "on water"3-Hydroxy-3-nitromethylindolin-2-onesEco-friendly, high yields, rate enhancement. rsc.orgresearchgate.net
Aldol CondensationIsatin, Indole (B1671886)Triton B, aqueous medium3-Indolyl-3-hydroxy oxindolesEfficient, rapid reaction. tandfonline.com
Michael Initiated Ring ClosureVinyl selenones, OxindolesAqueous mediumSpiro cyclopropyl oxindolesGreen and environmentally benign. sciforum.net
Aldol Reaction3-Substituted oxindoles, NinhydrinWater as solvent1,3-Indandione ring-fused 3-oxindolesHighly efficient, environmentally friendly. rsc.org

Electroorganic Synthesis Methods

Electroorganic synthesis has emerged as a sustainable and powerful tool in organic chemistry, utilizing electricity to drive chemical reactions and minimizing the use of chemical reagents. rsc.orgresearchgate.net This approach has been successfully applied to the synthesis and functionalization of this compound and its analogues.

A significant application is the direct C–H functionalization of oxindoles to create unsymmetrical 3,3-disubstituted oxindoles. nih.govacs.org This electrochemical method operates under mild conditions and avoids the need for stoichiometric oxidants. nih.govacs.org It allows for the formation of C–O, C–C, and C–N bonds at the C-3 position. nih.gov Another key strategy involves the radical addition and cyclization of N-arylacrylamide derivatives to form functionalized oxindoles. rsc.orgresearchgate.net Iron-catalyzed electrochemical radical cyclization of N-arylacrylamides with carbazates provides an efficient route to 3,3-disubstituted 2-oxindoles bearing ester groups. rsc.org Additionally, a supporting-electrolyte-free electrochemical method has been developed for the synthesis of trifluoromethylated oxindoles in a continuous flow system. sioc-journal.cn

The following table presents key findings in the electroorganic synthesis of indolin-2-one derivatives.

Reaction TypeSubstratesKey Features
Direct C–H Functionalization3-Substituted indolin-2-onesAccess to unsymmetrical 3,3-disubstituted oxindoles, mild conditions. nih.govacs.org
Radical Addition/CyclizationN-ArylacrylamidesGreen and efficient synthesis of functionalized oxindoles. rsc.orgresearchgate.net
Fe-Catalyzed Radical CyclizationN-Arylacrylamides, CarbazatesSynthesis of 3,3-disubstituted 2-oxindoles with ester groups. rsc.org
TrifluoromethylationN-Arylacrylamides, CF₃SO₂NHNHBocSupporting-electrolyte-free, continuous flow synthesis. sioc-journal.cn

Utilization of Nanoporous Catalysts

Nanoporous materials, with their high surface area and defined pore structures, serve as highly effective and reusable catalysts in organic synthesis. Their application in the synthesis of this compound and its analogues offers enhanced catalytic activity and selectivity.

Sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been successfully used as a green and effective solid acid catalyst for the reaction of isatins with indoles, producing symmetrical 3,3-di(indolyl)indolin-2-ones in excellent yields. tandfonline.comdntb.gov.uaresearchgate.net This catalyst, with a pore size of 6 nm, facilitates the reaction under mild conditions. tandfonline.com The same catalyst has also been employed for the synthesis of spiro[indoline-3,4'-pyrano[2,3-c:6,5-c']dipyrazol]-2-one derivatives through the condensation of isatin with pyrazolones. The reusability and environmental friendliness of these nanocatalysts make them a valuable tool in green chemistry.

The table below summarizes the use of nanoporous catalysts in the synthesis of indolin-2-one derivatives.

CatalystReactantsProduct TypeAdvantages
SBA-Pr-SO3HIsatins, IndolesSymmetrical 3,3-di(indolyl)indolin-2-onesGreen catalyst, mild conditions, high yields. tandfonline.comdntb.gov.uaresearchgate.net
SBA-Pr-SO3HIsatin, PyrazolonesSpiro[indoline-3,4'-pyrano[2,3-c:6,5-c']dipyrazol]-2-onesEfficient, reusable, environmentally benign.

Derivatization Strategies at the C-3 Position of Indolin-2-one

The C-3 position of the indolin-2-one ring is a focal point for chemical modification, enabling the synthesis of a diverse array of analogues with varied biological activities.

Functionalization with Aromatic and Heteroaromatic Moieties

Introducing aromatic and heteroaromatic groups at the C-3 position is a well-established strategy for creating new indolin-2-one derivatives. A benign approach for the synthesis of 3-aryl-indolin-2-ones involves the palladium(II)/Lewis acid-cocatalyzed cyclocarbonylation of (2-aminoaryl)(aryl)methanols. acs.orgresearchgate.net This method is notable for producing water as the only byproduct. acs.orgresearchgate.net Another efficient method is the iron-catalyzed cross-dehydrogenative arylation of 3-substituted oxindoles with electron-rich aromatic and heteroaromatic compounds, using aerobic oxygen as the oxidant. chim.it

Introduction of Side Chains and Spirocyclic Systems

The incorporation of side chains and the construction of spirocyclic systems at the C-3 position significantly enhance the structural diversity of indolin-2-ones. C3-spirooxindoles are found in numerous natural products and are of great interest in medicinal chemistry due to their wide range of biological activities. nih.gov Organocatalytic synthesis has emerged as a powerful tool for the asymmetric construction of chiral C3-spiro-cyclopentaneoxindoles. rsc.orgresearchgate.net A three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione in acetic acid provides a convenient protocol for the synthesis of novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Furthermore, a stereoselective route to chiral C3-spirooxindole-pyrrolidines has been achieved through an organocatalyzed Pictet-Spengler reaction followed by oxidative rearrangement. bohrium.com

Formation of Schiff Base Derivatives

Schiff bases derived from isatin are versatile intermediates for synthesizing a variety of C-3 functionalized indolin-2-ones. qu.edu.qanih.gov These are typically formed through the condensation of isatin or its derivatives with primary amines. nih.govmdpi.combioline.org.br For instance, new Schiff bases have been synthesized by reacting N-benzyl isatin derivatives with amines like sulfanilamide (B372717) and 4-methyl sulfonyl aniline. sysrevpharm.org The reaction of 3-hydrazino-isatin with various aryl and hetero-aryl aldehydes also yields novel Schiff base derivatives. rsc.org These Schiff bases can serve as precursors for more complex heterocyclic systems. rsc.orgaip.org

The following table summarizes various derivatization strategies at the C-3 position of indolin-2-one.

Derivatization StrategyKey MethodReactantsProduct Type
Aromatic FunctionalizationPalladium/Lewis Acid Co-catalyzed Cyclocarbonylation(2-Aminoaryl)(aryl)methanols3-Aryl-indolin-2-ones. acs.orgresearchgate.net
Side Chain/Spirocycle IntroductionThree-component reactionArylamine, Isatin, Cyclopentane-1,3-dioneSpiro[dihydropyridine-oxindoles]. beilstein-journals.org
Schiff Base FormationCondensation ReactionIsatin derivatives, Primary aminesIsatin Schiff Bases. nih.govmdpi.combioline.org.brsysrevpharm.org

Stereoselective Synthesis of 3-Substituted Indolin-2-one Diastereomers

The controlled spatial arrangement of substituents at the C3 position of the indolin-2-one core is a critical aspect of synthesizing analogues with specific biological activities. The stereoselective synthesis of 3-substituted indolin-2-one diastereomers has been a subject of intensive research, leading to the development of several sophisticated synthetic methodologies. These methods often employ chiral catalysts or auxiliaries to direct the formation of a particular diastereomer.

One notable approach involves the Staudinger cycloaddition reaction to create spirooxindolo-β-lactams, which are complex structures containing the 3-substituted indolin-2-one motif. A convenient and versatile one-pot method for the synthesis of 1,3-bis-aryl spirooxindolo-β-lactams has been developed utilizing the ketene–imine cycloaddition reaction. acs.orgresearchgate.net This method starts from isatin Schiff bases, such as 3-(p-tolylimino)indolin-2-one, and substituted phenylacetic acids. acs.orgacs.org The reaction is notable for not requiring anhydrous solvents or unstable reagents. researchgate.net

The synthesis of the precursor, 3-(p-tolylimino)indolin-2-one, is achieved by the reaction of p-toluidine with isatin, yielding the product as an orange solid. acs.orgnih.gov This imine can then undergo a [2+2] cycloaddition with a ketene, generated in situ from a phenylacetic acid derivative and a coupling reagent like tosyl chloride (TsCl). acs.orgnih.gov

Research has shown that these reactions can exhibit high diastereoselectivity, favoring the formation of the cis-diastereomer. acs.orgnih.gov For instance, the reaction of 3-(p-tolylimino)indolin-2-one with various substituted phenylacetic acids in the presence of TsCl and a base like diisopropylethylamine (DIPEA) predominantly yields the cis-spirooxindolo-β-lactam. acs.orgnih.gov The diastereoselectivity can, however, be influenced by reaction parameters such as temperature and solvent polarity. researchgate.netnih.gov An increase in temperature and solvent polarity has been demonstrated to increase the yield of the trans-diastereomer. researchgate.net

The following table summarizes the synthesis of various cis-spirooxindolo-β-lactams from 3-(p-tolylimino)indolin-2-one, highlighting the yields of these diastereoselective transformations.

Phenylacetic Acid DerivativeProductYield (%)Reference
2-(4-Chlorophenyl)acetic acid(2R,3S)-3-(4-Chlorophenyl)-1-(p-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione34 acs.org
2-(4-Bromophenyl)acetic acid(2R,3S)-3-(4-Bromophenyl)-1-(p-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione65 nih.gov

Beyond the Staudinger reaction, other methodologies for the stereoselective synthesis of 3-substituted indolin-2-ones have been explored. These include organocatalytic asymmetric reactions, which have proven effective for creating chiral centers with high enantioselectivity and diastereoselectivity. rsc.orgrsc.org For example, chiral phosphoric acids have been used as catalysts in the asymmetric synthesis of arylindolyl indolin-3-ones. rsc.orgrsc.org Furthermore, transition-metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones represents another innovative strategy to introduce stereocenters at the C3 position. rsc.org The development of such diverse synthetic routes is crucial for accessing a wide range of structurally varied indolin-2-one derivatives for further investigation. acs.org

Mechanistic Investigations of Biological Activity of 3 P Tolyl Indolin 2 One Derivatives

Receptor Tyrosine Kinase (RTK) Inhibition Mechanisms

3-Substituted indolin-2-ones, including those with a p-tolyl group, are a significant class of tyrosine kinase inhibitors. nih.gov These small molecules often act as ATP mimetics, binding to the ATP-binding pocket of specific RTKs. nih.govresearchgate.net The selectivity of these inhibitors is determined by the nature of the substituents on the indolin-2-one core. nih.govresearchgate.net The indolin-2-one scaffold itself is a key feature in many multi-kinase inhibitors. whiterose.ac.uk

Derivatives of 3-(p-tolyl)indolin-2-one are recognized as potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, which is a critical mediator of angiogenesis. nih.gov The inhibitory mechanism of these compounds typically involves their binding to the ATP-binding site in the kinase domain of VEGFR-2. tandfonline.com This interaction prevents the phosphorylation of tyrosine residues, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival. rsc.org

Key pharmacophoric features for effective VEGFR-2 inhibition by indolin-2-one derivatives include:

A heteroaromatic moiety that interacts with Cys919 in the hinge region of the ATP binding site. tandfonline.com

A spacer group that occupies the gatekeeper area. tandfonline.com

A pharmacophore capable of forming hydrogen bonds with Glu885 and Asp1046 in the DFG (Asp-Phe-Gly) motif. tandfonline.comnih.gov

A terminal hydrophobic group that fits into the allosteric hydrophobic pocket. tandfonline.comnih.gov

For instance, a novel series of 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives inspired by the structure of sunitinib, which contains an indolin-2-one core, were designed as VEGFR-2 inhibitors. nih.gov Molecular docking studies of these compounds confirmed their strong binding within the VEGFR-2 active site. nih.gov One particularly potent compound, (Z)-2-(2-[2-(2-Oxoindolin-3-ylidene)hydrazineyl]thiazole-4-carbonyl)-N-(p-tolyl)hydrazine-1-carbothioamide , demonstrated significant VEGFR-2 inhibition with an IC50 value of 0.089 µM. nih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected 2-oxoindolin-3-ylidene thiazole derivatives

Compound IC50 (µM) for VEGFR-2 Inhibition
4c 0.047
6c 0.089
4b 0.113
Sunitinib (Reference) 0.167
4l 0.995
4d 1.549

Data sourced from a study on novel 2-oxoindolin-3-ylidene thiazole derivatives. nih.gov

Similar to their action on VEGFRs, this compound derivatives can also inhibit Platelet-Derived Growth Factor Receptors (PDGFRs). scirp.org PDGFRs are another family of RTKs involved in cell growth, proliferation, and migration. The multi-targeted inhibitor Sunitinib, which is based on the indolin-2-one scaffold, effectively inhibits both PDGFRα and PDGFRβ. scirp.org The mechanism of inhibition is analogous to that of VEGFRs, involving competitive binding to the ATP pocket of the kinase domain. nih.gov

A study on 3-substituted indolin-2-ones demonstrated that specific modifications could lead to potent and selective inhibition of PDGFRs. nih.gov For example, a compound with an extended side chain at the C-3 position of the indolin-2-one core exhibited high potency and selectivity against both PDGF and VEGF receptors. nih.gov Another derivative, SU14813, an oxindole (B195798) derivative, inhibits multiple kinases including PDGFR. acs.org

The RET (Rearranged during Transfection) proto-oncogene is another RTK that can be targeted by indolin-2-one derivatives. uniprot.org Sunitinib, a multi-kinase inhibitor with an indolin-2-one core, is known to inhibit RET. researchgate.netscirp.org The inhibition of RET kinase activity by these compounds disrupts downstream signaling pathways that are crucial for cell survival and proliferation, particularly in certain types of cancer where RET is overactive. uniprot.org Isoindigo derivatives, which are structurally related to indirubin (B1684374) derivatives, have also shown dual inhibitory profiles against Flt3 and RET kinases. researchgate.net

Tropomyosin Receptor Kinases (Trks), including TrkA, TrkB, and TrkC, are a family of RTKs essential for neuronal development and function. mdpi.com Dysregulation of Trk signaling is implicated in various cancers and pain sensation. researchgate.net The primary mechanism for inhibiting Trk activity is by targeting the ATP binding site of the kinase domain. researchgate.net While direct studies on "this compound" are not prevalent, related structures have shown activity. For instance, a kinome screening of a selective JAK2 inhibitor, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative , also revealed activity against TrkA. acs.org The development of pan-Trk inhibitors is an active area of research, with several compounds in clinical trials. researchgate.net

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a critical role in various cellular processes, including cell growth, differentiation, and migration. researchgate.netd-nb.info Elevated activity of SFKs is linked to many human cancers. researchgate.net Several 3-substituted indolin-2-one derivatives have been synthesized and evaluated as Src kinase inhibitors. nih.gov

The inhibitory mechanism involves the binding of the indolin-2-one derivative to the ATP-binding site of the Src kinase. austinpublishinggroup.com For example, molecular docking studies of compound 2f , a 1,3,5-substituted indolin-2-one derivative, revealed that the indole (B1671886) NH group forms a hydrogen bond with the carbonyl of Met341 in the Src active site. nih.gov This compound exhibited an IC50 value of 1.02 μM against Src kinase. nih.gov

In another study, N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives were designed as Src kinase inhibitors. austinpublishinggroup.com The most active compound in this series, which had a p-dimethylaminobenzylidene substitution, showed an IC50 value of 3.55 μM. austinpublishinggroup.com Docking studies suggested that this compound forms a hydrogen bond between its acetamide (B32628) NH and the carbonyl of Leu273. austinpublishinggroup.com

Table 2: Src Kinase Inhibitory Activity of Selected Indolin-2-one Derivatives

Compound Substitution at 3-position IC50 (µM) for Src Kinase Inhibition
2f Not specified in detail 1.02
10 p-dimethylaminobenzylidene 3.55
12 Not specified in detail 6.39
13 2-chloro-6-fluorobenzylidene 7.29

Data sourced from studies on substituted indolin-2-one derivatives as Src kinase inhibitors. nih.govaustinpublishinggroup.com

Inhibition of Tropomyosin Receptor Kinases (TRKs)

Non-Kinase Enzymatic Target Modulation

While the primary focus of research on this compound derivatives has been on their kinase inhibitory activities, the core indolin-2-one scaffold is present in molecules that modulate other enzymatic targets. The versatility of the indolin-2-one structure allows for its adaptation to interact with a range of enzyme active sites.

For instance, spirooxindole derivatives, which share the core oxindole structure, have been investigated as inhibitors of MDM2, a non-kinase protein involved in the regulation of the p53 tumor suppressor. rsc.org Additionally, some indolin-2-one derivatives have been found to inhibit GSK-3, a serine/threonine kinase involved in various cellular processes including cell death. researchgate.net Although direct evidence for "this compound" targeting specific non-kinase enzymes is limited in the provided context, the chemical tractability of the indolin-2-one scaffold suggests the potential for developing derivatives with activity against a broader range of enzymatic targets beyond kinases.

Carbonic Anhydrase Inhibition

Derivatives of 3,3-di(indolyl)indolin-2-one have been investigated as non-sulfonamide inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Carbonic anhydrase is a zinc-containing enzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. informaticsjournals.co.in Certain isoforms, such as hCA IX and hCA XII, are overexpressed in tumor cells and contribute to the regulation of pH in the tumor microenvironment, which is essential for tumor survival and metastasis. informaticsjournals.co.in

In a study involving a series of 3,3-di(indolyl)indolin-2-one derivatives, these compounds were screened for their inhibitory activity against hCA I, hCA II, hCA IX, and hCA XII. nih.gov The results indicated that these non-sulfonamide derivatives selectively inhibited the cytosolic isoform hCA II in the micromolar range. nih.gov The development of isoform-selective CA inhibitors is a significant area of research, as it may lead to more targeted therapeutic agents with fewer side effects. informaticsjournals.co.in

Compound SeriesTarget IsoformsInhibition ProfileReference
3,3-di(indolyl)indolin-2-one derivativeshCA I, hCA II, hCA IX, hCA XIISelective inhibition of hCA II in the micromolar range nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

A series of synthesized 3,3-di(indolyl)indolin-2-ones demonstrated notable inhibitory activities against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.govresearchgate.net All tested compounds showed a higher percentage of α-glucosidase inhibition compared to the standard drug acarbose (B1664774) at a concentration of 50 μg/ml. nih.gov Specifically, the percentage of α-glucosidase inhibition ranged from 37 ± 11% to 94 ± 3%, while acarbose showed 19 ± 5% inhibition. nih.gov

In contrast, the α-amylase inhibition by these compounds was generally high, ranging from 72 ± 5% to 92 ± 4%, with one compound showing a lower inhibition of 51 ± 4%. nih.gov The goal is often to achieve higher α-glucosidase inhibition and lower α-amylase inhibition to reduce the side effects associated with commercially available inhibitors. researchgate.netresearchgate.net One particular derivative, compound 1i, exhibited a favorable profile with a higher α-glucosidase inhibition (67 ± 13%) and lower α-amylase inhibition (51 ± 4%) compared to acarbose, which had α-glucosidase and α-amylase inhibition of 19 ± 5% and 90 ± 2%, respectively. nih.gov

Molecular docking studies have provided insights into the binding interactions of these derivatives with the active sites of both enzymes. nih.govresearchgate.net For α-glucosidase, the binding affinities of selected compounds were consistent with their experimental inhibition percentages. nih.gov For instance, the binding affinities for compounds 1a, 1i, and 1n were -7.45 kcal/mol, -7.84 kcal/mol, and -8.26 kcal/mol, respectively, which correlated with their increasing inhibitory activities. nih.gov The interactions observed in the docking studies included hydrophobic π-σ interactions and π-π T-shaped interactions with key amino acid residues in the active site of α-glucosidase. nih.gov

Compoundα-Glucosidase % Inhibition (50 μg/ml)α-Amylase % Inhibition (50 μg/ml)Reference
Compound 1i 67 ± 1351 ± 4 nih.gov
Acarbose (Standard) 19 ± 590 ± 2 nih.gov

Topoisomerase IV Inhibition

Topoisomerase IV is a bacterial enzyme essential for DNA replication, specifically in the decatenation of daughter chromosomes. nih.govmdpi.com It is a validated target for quinolone antibacterials, which convert the enzyme into a poisonous adduct on DNA, leading to DNA damage and cell death. nih.gov While direct studies on the inhibition of Topoisomerase IV by this compound were not found, related indolin-2-one derivatives have been investigated as inhibitors of bacterial type II topoisomerases, including DNA gyrase and Topoisomerase IV. mdpi.com The mechanism of these inhibitors often involves binding to the ATPase site of the enzyme, preventing the conformational changes necessary for its function. wikipedia.org

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and is a target for various antimicrobial and anticancer drugs. nih.govvietnamjournal.ru Some 3-alkylidene-2-indolone derivatives have shown promising antibacterial activity and have been investigated for their DHFR inhibitory potential. nih.gov One study reported that a specific indolin-2-one derivative exhibited selective DHFR inhibitory activity comparable to methotrexate (B535133) and could effectively bind to the enzyme. nih.govresearchgate.net Another study on thiazolo-indolin-2-one derivatives found a compound with high selectivity for DHFR inhibition, with an IC50 value of 40.71 ± 1.86 nM, superior to methotrexate. researchgate.net These findings suggest that the indolin-2-one scaffold can be a promising starting point for the development of novel DHFR inhibitors. nih.govresearchgate.net

Cellular Pathway Modulation (in vitro)

Anti-Inflammatory Mechanisms (e.g., NO Production, iNOS and Cytokine Expression)

Certain 3-substituted-indolin-2-one derivatives have demonstrated significant anti-inflammatory properties in vitro. mdpi.comnih.gov One such derivative, 3-(3-hydroxyphenyl)-indolin-2-one, was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages in a concentration-dependent manner. mdpi.comnih.gov This inhibition of NO production is linked to the suppression of inducible nitric oxide synthase (iNOS) expression. mdpi.comnih.gov

Furthermore, this compound was shown to reduce the production and mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov The overexpression of iNOS by LPS leads to increased NO production, which exacerbates the inflammatory response. mdpi.com By downregulating the expression of iNOS and these key inflammatory cytokines, this compound derivatives can effectively mitigate the inflammatory cascade at a cellular level. mdpi.commdpi.com

DerivativeEffect on NO ProductionEffect on iNOS ExpressionEffect on Cytokine Expression (TNF-α, IL-6)Cell LineReference
3-(3-hydroxyphenyl)-indolin-2-one InhibitedDecreasedSuppressed production and mRNA expressionRAW264.7 mdpi.comnih.gov

Modulation of MAP Kinase Pathway

The anti-inflammatory effects of 3-substituted-indolin-2-one derivatives are also mediated through the modulation of intracellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. mdpi.com The MAPK pathway, which includes kinases such as JNK, ERK, and p38, is activated by external stimuli like LPS and plays a critical role in regulating inflammatory responses. news-medical.netmdpi.com

In a study on 3-(3-hydroxyphenyl)-indolin-2-one, it was observed that the compound significantly inhibited the phosphorylation of JNK, ERK, and p38 in LPS-stimulated RAW264.7 cells. mdpi.com The phosphorylation of these kinases is a key step in the activation of the MAPK pathway. news-medical.netmdpi.com By inhibiting this phosphorylation, the derivative effectively attenuates the downstream signaling that leads to the production of inflammatory mediators. mdpi.com These findings indicate that the anti-inflammatory activity of these indolin-2-one derivatives is, at least in part, due to their ability to modulate the MAPK signaling cascade. mdpi.com

Investigating Potential Antimicrobial Mechanisms

The indolin-2-one core is a recognized pharmacophore in the development of antimicrobial agents, driven by the urgent need for new treatments against resistant microbial strains. tandfonline.comtandfonline.com Derivatives are often explored for their ability to inhibit essential microbial enzymes or disrupt cellular processes. For instance, some indolin-2-one derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for microbial growth. nih.govresearchgate.net The antimicrobial potential of this class of compounds extends to antibacterial, antifungal, and antiviral activities. tandfonline.com

Derivatives of this compound have demonstrated notable antibacterial properties against a spectrum of pathogens. The mechanism of action for many indolin-2-one based compounds is often attributed to the inhibition of key bacterial enzymes. For example, some derivatives have been found to act as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.net Others function by inhibiting dihydrofolate reductase (DHFR), thereby blocking the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids. researchgate.net

In one study, a series of pyrazole-containing indolin-2-one derivatives were synthesized and evaluated for their antibacterial activity. A specific compound, (E)-5-chloro-3-(((E)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethylidene)hydrazineylidene)indolin-2-one, was among the derivatives tested, showing the versatility of the p-tolyl-indolinone structure in creating hybrid molecules with potential antibacterial effects. ijpsr.com

Another study focused on 3-alkylidene-2-indolone derivatives. While not all compounds contained a p-tolyl group, the synthesis of (Z)-3-(hydroxy(p-tolyl)methylene)-1-methylindolin-2-one was reported. nih.gov The broader study found that certain derivatives in this class exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against Gram-positive strains like Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov The proposed mechanism for some of these active compounds was the inhibition of DHFR. nih.govresearchgate.net

The antibacterial efficacy of various indolin-2-one derivatives is often compared to standard antibiotics. For instance, some novel 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives showed encouraging results with MIC values comparable to norfloxacin (B1679917) and ciprofloxacin (B1669076) against tested strains. researchgate.net Similarly, certain indole-acrylonitrile derivatives have demonstrated significant activity against Gram-positive bacteria. mdpi.com

Antibacterial Activity of Selected Indolin-2-one Derivatives
Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
3-Alkylidene-2-indolone derivatives (e.g., 10f, 10g, 10h)Staphylococcus aureus (ATCC 6538, 4220), MRSA (ATCC 43300)0.5 nih.gov
3-Alkylidene-2-indolone derivative (10h)Gram-negative bacteria (CMCC 10211, ATCC 25922)16 nih.gov
Indole-acrylonitrile derivative (2i)S. aureus (ATCC 6538), S. epidermidis (PMC 2118)8 - 16 mdpi.com
Indole-acrylonitrile derivative (2x)S. aureus (ATCC 6538), S. epidermidis (PMC 2118)8 mdpi.com
3‐[(1H‐pyrazol‐3‐yl)imino]indolin‐2‐one derivatives (8b, 9a, 9c, 10a)Various bacteria53.45–258.32 (µM) researchgate.net

The investigation into indolin-2-one derivatives has also revealed promising antifungal potential. Several studies have screened these compounds against clinically relevant fungal species, such as Candida albicans and Aspergillus species. tandfonline.comtandfonline.com

In a study of 3-alkylidene-2-indolone derivatives, compounds 5d, 5h, 5r, and 10d exhibited moderate antifungal activity against the fungus CMCC 98001, with MIC values ranging from 8 to 16 μg/mL. nih.gov Another research effort synthesized a series of heterocyclic derivatives incorporating the indolin-2-one moiety and tested them against Aspergillus flavus and Candida albicans. tandfonline.comtandfonline.com Furthermore, some indole derivatives substituted with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties demonstrated a good level of antifungal activity, particularly against C. krusei. turkjps.org

Antifungal Activity of Selected Indolin-2-one and Indole Derivatives
Compound TypeFungal StrainActivity (MIC in µg/mL)Reference
3-Alkylidene-2-indolone derivatives (5d, 5h, 5r, 10d)Fungus CMCC 980018 - 16 nih.gov
Indole-thiadiazole derivative (2s)Candida albicans16 mdpi.com
Indole-triazole derivative (3d)Candida albicans, Candida krusei3.125 turkjps.org

The structural framework of indolin-2-one is recognized as a valuable starting point for the development of antiviral drugs. tandfonline.comnih.gov While specific studies focusing exclusively on the antiviral properties of this compound are not extensively detailed in the provided context, the broader class of indolin-2-one and indole derivatives has been investigated for activity against various viruses. tandfonline.commdpi.com The versatility of the indole nucleus allows for modifications that can target viral-specific processes or enzymes. Research into related heterocyclic compounds, such as indole-acrylonitriles, has noted their potential for antiviral applications. mdpi.com

Antifungal Activity

Neuroprotective Activity Studies

Neurodegenerative diseases represent a significant health challenge, and there is a pressing need for drugs that can prevent or slow neuronal death. nih.gov Indolin-2-one derivatives have emerged as a promising class of compounds in the search for effective neuroprotective agents. nih.govresearchgate.net

Research has shown that certain 3-substituted indolin-2-one compounds are highly neuroprotective. nih.gov A previous study identified the c-Raf inhibitor GW5074, an indolin-2-one derivative, as being protective in both tissue culture and in vivo models of neurodegeneration. nih.govresearchgate.net However, its associated toxicity prompted the development of new analogs. Subsequent structure-activity relationship (SAR) studies on 45 novel 3-substituted indolin-2-one analogs identified several compounds (7, 37, 39, and 45) as being highly potent neuroprotective agents but lacking the toxicity of GW5074. nih.govresearchgate.net

In a different study, newly synthesized indoline (B122111) derivatives were evaluated for their ability to protect against neuronal damage induced by oxygen-glucose deprivation/reperfusion (OGD/R), a model for ischemic stroke. researchgate.net Several compounds significantly increased the cell survival rate. Notably, compounds 7i, 7j, and 7r demonstrated neuroprotective effects comparable to the known N-methyl-D-aspartic acid (NMDA) receptor antagonist Ifenprodil. researchgate.net These compounds exhibited binding affinity for the GluN2B subunit of the NMDA receptor and also reduced the secretion of inflammatory cytokines in BV-2 microglial cells. researchgate.net

Neuroprotective Activity of Selected Indoline Derivatives
CompoundAssay/ModelObserved EffectReference
Compounds 7, 37, 39, 45 (3-substituted indolin-2-ones)Neuronal culturesPotent neuroprotection, lack of toxicity seen with GW5074. nih.govresearchgate.net
Compounds 7i, 7j, 7rOxygen-glucose deprivation/reperfusion (OGD/R)Significantly elevated cell survival rate; comparable to Ifenprodil. researchgate.net
Compounds 7i, 7j, 7rBinding AssayShowed binding affinity to NMDA-GluN2B receptor. researchgate.net
Compounds 7i, 7j, 7rLPS-induced inflammation in BV-2 cellsDose-dependently lowered secretion of TNF-α, IL-6, and NO. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles

Comprehensive Analysis of Substitution Patterns and Biological Potency

The potency of 3-(p-tolyl)indolin-2-one derivatives is profoundly influenced by the nature and position of substituents on both the indolinone core and the C-3 phenyl ring. Research has demonstrated that these modifications can dictate the compound's efficacy as an anticancer, anti-inflammatory, or neuroprotective agent. nih.govmdpi.com

As Kinase Inhibitors (Anticancer Activity):

The 3-substituted indolin-2-one framework is a well-established pharmacophore for inhibiting receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. nih.govacs.org The p-tolyl group at the C-3 position is one of many substitutions studied to optimize these interactions.

Substitutions on the C-3 Phenyl Ring: The presence of bulky groups on the phenyl ring at the C-3 position of the indolin-2-one scaffold has been shown to confer high selectivity toward the Epidermal Growth Factor (EGF) and Her-2 receptor tyrosine kinases. nih.govacs.org In contrast, replacing the phenyl ring with a five-membered heteroaryl ring leads to high specificity against the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1) RTK. nih.govacs.org

Substitutions on the Indolin-2-one Core: Modifications to the indolin-2-one ring itself are also critical. For instance, the FDA-approved drug Sunitinib, a multi-kinase inhibitor, features a 5-fluoro substitution on the indolin-2-one ring. nih.govsemanticscholar.org This highlights the importance of halogen substitution at this position.

Hydrazono-indolin-2-one Derivatives: In a series of 5-chloro-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one derivatives, the introduction of a thiazole (B1198619) ring linked via a hydrazone bridge to the C-3 position of a chlorinated indolin-2-one scaffold resulted in potent anti-proliferative agents. semanticscholar.orgresearchgate.net For example, compound 10e from one study, which features a p-tolyl group on the thiazole moiety, exhibited a potent average IC50 value of 4.66 μM against a panel of cancer cell lines, superior to the standard drug Sunitinib (average IC50 = 8.11 μM). semanticscholar.org

Interactive Table 1: Anticancer Activity of Selected 3-Substituted Indolin-2-one Derivatives

As Anti-inflammatory and Neuroprotective Agents:

Anti-inflammatory Activity: A study of nineteen 3-substituted-indolin-2-one derivatives found that substitutions on the C-3 phenyl ring were critical for anti-inflammatory activity. mdpi.com Specifically, hydroxyl (OH) groups at the ortho or meta position were beneficial. The compound 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the most potent activity, significantly inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.gov

Neuroprotective Activity: In a separate investigation, a series of 3-substituted indolin-2-ones were evaluated for neuroprotective effects. nih.govresearchgate.net Among 45 analogs, four compounds were identified as the most potent neuroprotective agents, representing promising leads for the treatment of neurodegenerative disorders. nih.govresearchgate.net

Elucidation of Pharmacophoric Features for Target Binding

A pharmacophore defines the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.trslideshare.net For this compound and related compounds, the key pharmacophoric features that enable binding to target proteins, such as kinases, have been well-characterized. nih.govacs.orgcancertreatmentjournal.com

The essential pharmacophore consists of:

An Indolin-2-one Core: This bicyclic system acts as a rigid scaffold. The lactam NH group serves as a crucial hydrogen bond donor, while the adjacent carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. nih.gov This pattern allows the molecule to form key hydrogen bonds within the ATP-binding site of many protein kinases, mimicking the adenine (B156593) portion of ATP. nih.govacs.org

A C-3 Substituent: The group at the C-3 position, such as the p-tolyl group, typically occupies a hydrophobic pocket adjacent to the ATP-binding site. cancertreatmentjournal.com The size, shape, and electronic properties of this substituent are critical for determining both potency and selectivity for different kinases. nih.govacs.org

An Exocyclic Double Bond: In many potent inhibitors, the C-3 substituent is attached via an exocyclic double bond (C=C). This ensures a planar conformation that is often optimal for fitting into the flat, aromatic-rich kinase active site. nih.gov

Crystallographic data for several 3-substituted indolin-2-ones have confirmed that they bind in the ATP binding pocket of receptor tyrosine kinases, validating this pharmacophore model. nih.govacs.org

Rational Design Strategies for Optimizing Selectivity and Potency

Building on the understanding of SAR and pharmacophoric requirements, researchers have employed several rational design strategies to create derivatives with improved potency and selectivity. benthamdirect.com

Targeting Selectivity through C-3 Modification: A key strategy involves modifying the C-3 substituent to exploit differences in the hydrophobic pockets of various kinases. For example, introducing bulky groups onto the C-3 benzylidene ring enhances selectivity for EGF and Her-2 kinases over others like VEGF. nih.govacs.org This is because the active sites of EGF and Her-2 kinases can accommodate these larger groups, whereas the VEGF kinase active site is more constrained.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance a desired biological activity. In the design of hydrazonoindolin-2-ones, replacing a substituted phenyl ring with a 2-thiazolyl or 5-pyrazolyl ring was explored to improve the anticancer profile. semanticscholar.org This led to the identification of compounds with superior potency compared to the parent structures. semanticscholar.org

Hybrid Pharmacophore Approach: This approach involves conjugating the indolin-2-one scaffold with another known pharmacophore to create a hybrid molecule with potentially synergistic or novel activities. semanticscholar.org One study successfully hybridized 4-arylthiazoles with the indolin-2-one moiety to generate potent anti-proliferative agents. semanticscholar.orgresearchgate.net Another design involved creating indolinone-ureid hybrids to better target the active site of the VEGFR2 enzyme. acs.org

Influence of Stereochemistry on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of drug molecules, as stereoisomers can exhibit different potencies, selectivities, and metabolic profiles. For the class of 3-substituted indolin-2-ones, the most significant stereochemical feature is often the geometry of the exocyclic double bond that connects the indolin-2-one core to the C-3 substituent.

(Z) and (E) Isomerism: The majority of biologically active 3-substituted indolin-2-ones, such as the kinase inhibitor Sunitinib, possess a Z-configuration around the exocyclic double bond. jocpr.comnih.gov This configuration is often crucial for establishing the correct orientation of the C-3 substituent within the target's binding pocket, allowing for optimal hydrophobic and van der Waals interactions while maintaining the key hydrogen bonds from the indolin-2-one core. The synthesis of these compounds often results in a mixture of isomers, necessitating purification to isolate the more active Z-isomer.

Chirality at C-3: While many potent analogs contain a C-3 double bond, rendering the C-3 carbon achiral, derivatives where this bond is saturated do exist. In such cases, the C-3 carbon becomes a stereocenter. The specific spatial arrangement (R or S configuration) of the p-tolyl group would then be expected to significantly impact binding affinity and biological activity, as one enantiomer would likely fit more favorably into the chiral environment of a protein's active site than the other. Research into the synthesis of spiro-indoline derivatives, which involves creating complex three-dimensional structures around the C-3 carbon, often focuses on controlling the diastereoselectivity of the reaction to produce a single, more active stereoisomer. rsc.org

Computational Chemistry and in Silico Methodologies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mode and affinity of potential drug candidates.

In the study of indolin-2-one derivatives, molecular docking has been employed to identify key interactions with various biological targets. For instance, a derivative, (E)-3-((6-p-tolyl-2-(3,4,5-trimethoxyphenyl)imidazo[2,1-b] nih.govasianpubs.orgresearchgate.netthiadiazol-5-yl)methylene)indolin-2-one (compound 11), was docked into the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net The docking studies revealed that this compound establishes significant interactions with key amino acid residues such as αAsn101, βThr179, and βCys241. nih.gov These interactions help to rationalize the potent tubulin polymerization inhibitory activity observed for this class of compounds. nih.govresearchgate.net

Another study focused on N-(2-hydroxy-5-nitrophenyl (4'-methyl phenyl) methyl) indoline (B122111) (HNPMI), a compound featuring the p-tolyl moiety, and its interaction with the Epidermal Growth Factor Receptor (EGFR) kinase domain. researchgate.net Flexible docking analysis showed that HNPMI interacts with the key residue Lys721 within the EGFR active site. researchgate.net This interaction is considered significant for the potential inhibitory effect of the compound on EGFR, a key target in cancer therapy. researchgate.net

Similarly, docking simulations have been performed for various other indolin-2-one derivatives against targets like Aurora A kinase and carbonic anhydrase, consistently demonstrating the utility of this method in predicting binding conformations and guiding the design of new inhibitors. nih.govnih.gov

Table 1: Molecular Docking of Indolin-2-one Derivatives
Compound/DerivativeTarget ProteinKey Interacting ResiduesReference
(E)-3-((6-p-tolyl-2-(3,4,5-trimethoxyphenyl)imidazo[2,1-b] nih.govasianpubs.orgresearchgate.netthiadiazol-5-yl)methylene)indolin-2-oneTubulin (Colchicine site)αAsn101, βThr179, βCys241 nih.gov
N-(2-hydroxy-5-nitrophenyl (4'-methyl phenyl) methyl) indoline (HNPMI)EGFR Kinase DomainLys721 researchgate.net
Pyrrole-indolin-2-onesAurora A KinaseNot specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods, in particular, analyze the correlation between the 3D properties of molecules and their activity.

For indolin-2-one based structures, 3D-QSAR studies have been crucial in understanding the structural requirements for biological activity. These models provide insights that are essential for the rational design of new analogues with improved potency. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. ijpsonline.com In a study on pyrrole-indolin-2-ones as Aurora A kinase inhibitors, a CoMFA model was developed using a training set of 25 inhibitors. nih.gov The model yielded a leave-one-out cross-validated correlation coefficient (q²) of 0.726 and a non-cross-validated correlation coefficient (r²) of 0.972. nih.gov The high statistical significance of these values indicates a robust model with strong predictive power. nih.gov The contour maps generated from the CoMFA model help to visualize the regions where modifications to the steric and electrostatic properties of the molecule could lead to enhanced biological activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net For the same series of pyrrole-indolin-2-ones, a CoMSIA model was also generated. nih.gov This model produced a q² value of 0.566 and an r² value of 0.984. nih.gov The contour maps from the CoMSIA model provided further details on the key structural features necessary for potent Aurora A inhibition, highlighting the importance of hydrophobic and hydrogen-bonding interactions for binding to the receptor. nih.gov

Table 2: Statistical Results of 3D-QSAR Models for Pyrrole-Indolin-2-one Derivatives nih.gov
Modelq² (Cross-validated r²)r² (Non-cross-validated r²)
CoMFA0.7260.972
CoMSIA0.5660.984

Comparative Molecular Field Analysis (CoMFA)

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug design, MD simulations are employed to assess the stability of a ligand-protein complex, providing insights into the dynamic behavior of the ligand in the binding pocket of the receptor. tandfonline.comnih.gov

For indolin-2-one derivatives, MD simulations have been used to validate docking results and confirm the stability of the predicted binding modes. A 100-nanosecond MD simulation was performed on the complex of an indoline derivative (HNPMI) with the EGFR kinase domain. researchgate.net The results confirmed that the protein-ligand complex remained stable throughout the simulation, substantiating the docking predictions. researchgate.net Similarly, MD simulations of other indole-based compounds have shown stability through the analysis of root-mean-square deviation (RMSD), potential energy, and binding energy profiles over time. tandfonline.comnih.gov For instance, a slight fluctuation in the radius of gyration (Rg) during simulations can indicate conformational adjustments upon ligand binding, with a more stable Rg suggesting a more compact and stable protein-ligand complex. mdpi.com

Density Functional Theory (DFT) and Quantum Mechanical Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict a molecule's geometry, electronic properties, and reactivity. materialsciencejournal.org

DFT calculations have been performed on various indolin-2-one derivatives and related structures to optimize their geometries and calculate quantum chemical parameters. asianpubs.orgrsc.org For example, the geometry of organotellurium(IV) complexes with a 1-methyl-3-(p-tolylimino)indolin-2-one Schiff base was optimized using DFT, which supported an octahedral geometry for the complexes. asianpubs.org

Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frequently conducted using DFT. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity; a smaller gap generally correlates with higher chemical reactivity. mdpi.com For a related compound, 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap of 4.25 eV indicated the occurrence of charge transfer phenomena within the molecule. materialsciencejournal.org Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to predict reactive sites for electrophilic and nucleophilic attacks, providing valuable information on a compound's chemical behavior. materialsciencejournal.orgresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-(p-tolyl)indolin-2-one and its analogues. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, researchers can map the connectivity of atoms and deduce the precise three-dimensional structure of the molecule. ucl.ac.uk

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of protons within the molecule. For a derivative like 1-methyl-3-(p-tolyl)indolin-2-one, characteristic signals would appear for the aromatic protons on both the indolinone core and the p-tolyl group, as well as for the methyl group attached to the nitrogen. thieme-connect.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to confirming the structure. For instance, the protons of the p-tolyl group typically appear as two doublets in the aromatic region, while the protons on the indolinone ring will have distinct shifts depending on their position and coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In this compound, distinct signals would be observed for the carbonyl carbon (C=O) of the lactam ring, the quaternary carbon at the 3-position, and the various aromatic carbons. oregonstate.edulibretexts.org The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. For example, in 1-methyl-3-(p-tolyl)indolin-2-one, the carbonyl carbon appears around 176.0 ppm, while the methyl carbon is observed at approximately 26.5 ppm. thieme-connect.com

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural insights by showing correlations between different nuclei. mdpi.com A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the spin systems within the molecule. HSQC and HMBC spectra correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in more complex derivatives.

A study on a related compound, 3-(o-tolylimino)indolin-2-one, demonstrated the power of NMR in solution by showing the presence of both lactam and enol tautomeric forms. hhu.de This highlights the ability of NMR to probe dynamic processes and equilibria in solution.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O - ~176.0
Ar-H (indolinone) ~6.8-7.3 ~108-145
Ar-H (p-tolyl) ~7.1-7.3 ~128-137
C3-H ~4.5-5.0 ~52.0
N-CH₃ ~3.2 ~26.5
Ar-CH₃ ~2.3 ~21.0

Note: The exact chemical shifts can vary depending on the solvent and specific substitutions on the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. acs.org This is a critical step in confirming the identity of a newly synthesized compound like this compound. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used to generate ions from the sample, which are then analyzed by a mass analyzer, often a time-of-flight (TOF) or Orbitrap instrument. figshare.commdpi.com

For instance, in the analysis of a derivative, the calculated mass for the protonated molecule [M+H]⁺ would be compared to the experimentally observed mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. doi.org For example, the HRMS data for 3-(2-oxo-2-(p-tolyl)ethylidene)indolin-2-one showed a calculated m/z for [M+H]⁺ of 264.1024, with the found value being 264.1021, confirming the formula C₁₇H₁₃NO₂. acs.org

In addition to providing accurate mass, HRMS can also reveal information about the compound's structure through analysis of its fragmentation pattern. By observing the masses of the fragments produced when the molecule breaks apart in the mass spectrometer, researchers can deduce the connectivity of different parts of the molecule, further corroborating the structure determined by NMR.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. studymind.co.uk When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, an IR spectrum is generated, which shows characteristic absorption bands for different functional groups.

In the case of this compound, the IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) group of the lactam ring, typically in the range of 1680-1750 cm⁻¹. studymind.co.uk Another key feature would be the absorption band for the N-H bond of the indolinone ring, which usually appears as a sharp peak around 3200-3400 cm⁻¹. The presence of aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. For a related compound, 3-(p-tolylimino)indolin-2-one, strong bands were observed at 3241 cm⁻¹ (N-H) and 1748, 1720 cm⁻¹ (C=O). hhu.de

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the UV-visible region. The indolinone and p-tolyl groups in this compound constitute a chromophoric system. mdpi.com

The UV-Vis spectrum of this compound would show absorption maxima corresponding to π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl group. core.ac.uk The position and intensity of these absorption bands can be influenced by the solvent and any substituents on the molecule. This technique is often used in conjunction with other methods to confirm the identity and purity of the compound.

Table 2: Characteristic Spectroscopic Data for this compound and Related Structures

Spectroscopic Technique Functional Group/Chromophore Typical Absorption Range/Wavelength
IR Spectroscopy C=O (Lactam) 1680-1750 cm⁻¹
IR Spectroscopy N-H (Amide) 3200-3400 cm⁻¹
IR Spectroscopy Aromatic C-H >3000 cm⁻¹
IR Spectroscopy Aromatic C=C 1450-1600 cm⁻¹
UV-Vis Spectroscopy π-π* transitions ~250-300 nm
UV-Vis Spectroscopy n-π* transitions >300 nm

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid with atomic-level precision. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined. mkuniversity.ac.in

For this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. growingscience.com This information is invaluable for understanding the molecule's conformation in the solid state and for validating computational models.

Furthermore, if the compound is chiral and crystallizes in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration. This is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The structure of related dispirooxindoles has been confirmed using single-crystal X-ray diffraction. beilstein-journals.orgbeilstein-journals.org

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Chemistry

Chromatographic techniques are essential for the separation and purification of synthetic products and for assessing their purity. umich.edu

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. globalresearchonline.netlibretexts.org A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to help identify the compound. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique used for the separation, identification, and quantification of components in a mixture. chromatographyonline.comtorontech.com The sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. A detector at the end of the column measures the components as they elute. By comparing the retention time of a peak in the sample chromatogram to that of a known standard, the compound can be identified. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment. For many pharmaceutical analyses, a universal reversed-phase HPLC method can be a good starting point. chromatographyonline.com

Future Research Directions and Potential Areas for Investigation

Exploration of Novel Biological Targets beyond Kinases

While indolin-2-one derivatives have been extensively studied as kinase inhibitors, emerging research indicates their potential to interact with a broader range of biological targets. acs.orgresearchgate.netnih.gov A significant area of future research will be the systematic exploration of these non-kinase targets to uncover new therapeutic applications.

Recent studies have shown that certain indolin-2-one derivatives can act as inhibitors of enzymes like carbonic anhydrase and can interfere with protein aggregation processes implicated in neurodegenerative diseases. For instance, some derivatives have been found to inhibit β-amyloid and α-synuclein fibril formation, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.govnih.gov Additionally, the potential of these compounds to modulate the activity of targets such as matrix metalloproteinases (MMPs) and to exhibit anti-proliferative effects through mechanisms other than kinase inhibition warrants further investigation. researchgate.netsemanticscholar.org The discovery of dual inhibitors, such as those targeting both GSK3β and tau protein aggregation, highlights the scaffold's ability to engage in polypharmacology, offering synergistic therapeutic effects. researchgate.netnih.gov

Development of Multi-Target Directed Ligands based on the Indolin-2-one Scaffold

The complex nature of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in multi-target directed ligands (MTDLs) that can modulate multiple biological pathways simultaneously. researchgate.netnih.govchemrxiv.org The indolin-2-one scaffold is an attractive platform for designing such MTDLs due to its established interactions with various targets. bindingdb.orgwindows.netmdpi.com

Future research in this area will focus on the rational design of hybrid molecules that combine the indolin-2-one core with other pharmacophores to create compounds with desired polypharmacological profiles. nih.govrsc.orgunica.it For example, combining the indolin-2-one scaffold with moieties known to inhibit other key enzymes or receptors could lead to the development of more effective treatments for multifactorial diseases. nih.govchemrxiv.org This strategy has already shown promise in creating dual inhibitors for targets like cyclin-dependent kinases (CDKs) and other protein kinases, as well as combinations targeting both kinases and protein aggregation. researchgate.netnih.govrsc.org The systematic exploration of the chemical space around the indolin-2-one scaffold will be crucial for identifying novel MTDLs with optimized efficacy and reduced potential for drug resistance. nih.gov

Innovations in Green and Sustainable Synthetic Approaches

The synthesis of 3-(p-tolyl)indolin-2-one and its derivatives is an area ripe for innovation, particularly concerning the adoption of green and sustainable chemistry principles. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous solvents. chemrevlett.com Future research will prioritize the development of eco-friendly protocols that are more efficient and environmentally benign. bohrium.comtandfonline.comacs.org

Table 1: Green Synthetic Approaches for Indolin-2-one Derivatives
Synthetic MethodCatalyst/MediumKey AdvantagesReference
One-pot three-component reactionTheophylline Hydrogen Sulfate in aqueous ethanolHighly effective, reusable catalyst, short reaction time, excellent yields, environmentally benign. bohrium.comtandfonline.com
One-pot coupling reactionVOSO4 in waterHigh yields, short reaction time, recyclable catalyst. nih.gov
Electroorganic synthesis (Michael addition)Reagentless, undivided cellEnvironmentally friendly, one-pot method, ambient conditions. acs.orgresearchgate.net
Domino protocol1-Butyl-3-methylimidazolium bromide ([bmim]Br)Environmentally benign, efficient, recyclable catalytic system, short reaction time. chemrevlett.com
Ultrasound-assisted synthesisDeep Eutectic Solvent (DES)Cost-effective, green chemistry approach. researchgate.net

Advanced Computational Methods for Predictive Modeling and Drug Design

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, the identification of potential drug candidates, and the optimization of lead compounds. scielo.org.mxopenmedicinalchemistryjournal.comemanresearch.orgnih.gov For this compound and its derivatives, advanced computational approaches will play a pivotal role in accelerating the design and development of new therapeutic agents.

Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations are being used to understand the interactions between indolin-2-one derivatives and their biological targets at the molecular level. researchgate.nettandfonline.comingentaconnect.comdergipark.org.tr These methods help in predicting the binding affinity and selectivity of new compounds, thereby guiding the design of more potent and specific inhibitors. nih.govtandfonline.comingentaconnect.com Virtual screening of large compound libraries is a powerful strategy for identifying novel hits, while pharmacophore modeling helps in understanding the key structural features required for biological activity. openmedicinalchemistryjournal.comnih.gov The integration of these computational tools into the drug discovery pipeline allows for a more rational and efficient exploration of the chemical space, ultimately leading to the discovery of promising drug candidates. scielo.org.mxnih.gov

Table 2: Computational Methods in Indolin-2-one Drug Design
Computational MethodApplicationKey OutcomesReference
3D-QSAR (CoMFA and CoMSIA)Design of new molecules with improved inhibitory activity.Development of robust and reliable models for predicting biological activity. tandfonline.com
Molecular DockingUnderstanding ligand-protein interactions and predicting binding modes.Identification of key amino acid residues for potency and stability of interactions. researchgate.netnih.govingentaconnect.com
Molecular Dynamics (MD) SimulationsEvaluating the stability of ligand-protein complexes over time.Confirmation of docking results and assessment of complex stability. researchgate.netnih.govtandfonline.com
Virtual ScreeningSearching large compound libraries for potential hits.Identification of novel compounds with desired biological activities. openmedicinalchemistryjournal.comnih.gov
Pharmacophore ModelingIdentifying essential structural features for biological activity.Guiding lead optimization and the design of new ligands. nih.gov

Application of Indolin-2-one Derivatives as Chemical Probes for Biological Research

Beyond their therapeutic potential, indolin-2-one derivatives are valuable tools for basic biological research. As chemical probes, they can be used to selectively modulate the activity of specific proteins, allowing researchers to study the roles of these proteins in various cellular processes. nih.govfigshare.com

The development of potent and selective inhibitors for specific targets, such as certain kinases or other enzymes, provides researchers with the means to dissect complex signaling pathways. acs.orgnih.govnih.gov For example, selective inhibitors of c-Jun N-terminal kinase 3 (JNK3) based on the indolin-2-one scaffold can be used to investigate the function of this kinase in neuronal apoptosis and other pathological processes. nih.gov Furthermore, the design of fluorescently labeled indolin-2-one derivatives could enable the visualization and tracking of their target proteins within living cells, providing valuable insights into their subcellular localization and dynamics. The structural information gained from studying the binding of these derivatives to their targets can also aid in the design of probes that can distinguish between different protein conformations, such as the fibrillar forms of α-synuclein. nih.govfigshare.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.